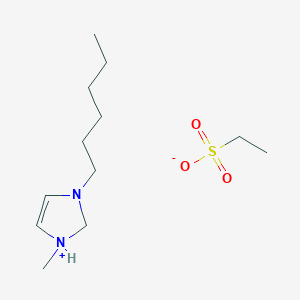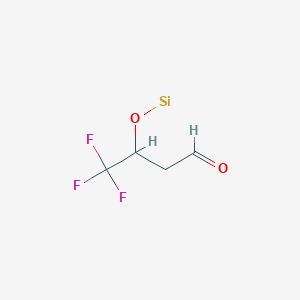
CID 78067719
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78067719” is a chemical entity listed in the PubChem database
Métodos De Preparación
The preparation of CID 78067719 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of protective groups and halogenated hydrocarbons as raw materials. For instance, one method involves the C-H alkylation reaction using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
CID 78067719 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in the formation of various substituted compounds .
Aplicaciones Científicas De Investigación
CID 78067719 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of CID 78067719 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context of its use. For instance, it may inhibit certain receptor tyrosine kinases or interact with other signaling molecules to exert its effects .
Comparación Con Compuestos Similares
CID 78067719 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. Some similar compounds may include other derivatives of indole or related heterocyclic compounds .
Propiedades
Fórmula molecular |
C4H4F3O2Si |
|---|---|
Peso molecular |
169.15 g/mol |
InChI |
InChI=1S/C4H4F3O2Si/c5-4(6,7)3(9-10)1-2-8/h2-3H,1H2 |
Clave InChI |
LPTLVYQRDQSTKG-UHFFFAOYSA-N |
SMILES canónico |
C(C=O)C(C(F)(F)F)O[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


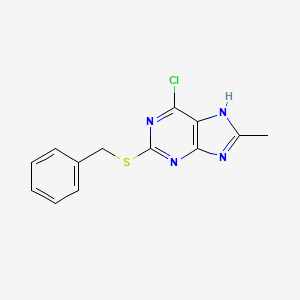
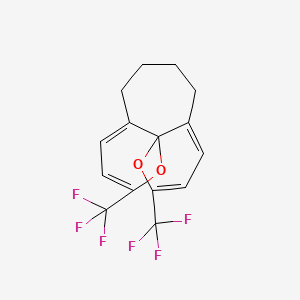
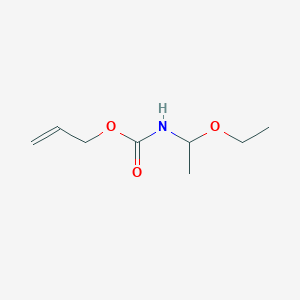
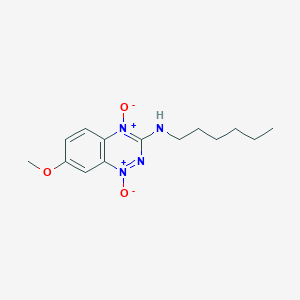
![N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide](/img/structure/B14185951.png)
![8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline](/img/structure/B14185954.png)
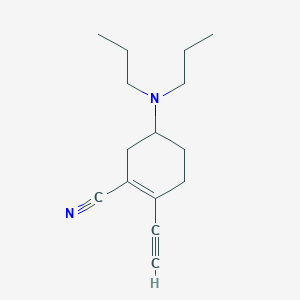
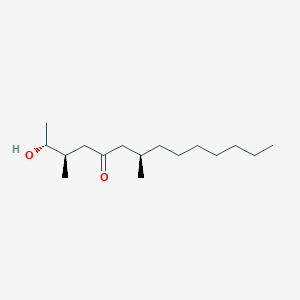
silane](/img/structure/B14185967.png)
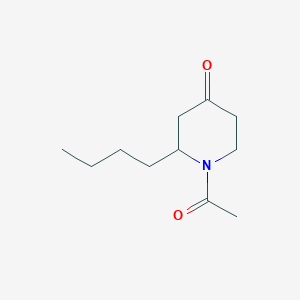
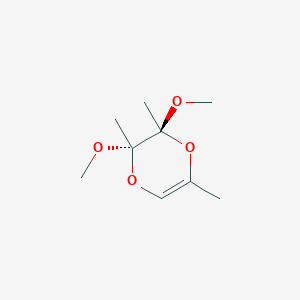
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)
![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)
